![molecular formula C29H28FN7O4S2 B12281667 4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide](/img/structure/B12281667.png)
4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide is a complex organic compound that belongs to the class of pyrimido[4,5-b]indoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide involves multiple steps, starting from the preparation of the pyrimido[4,5-b]indole core. The key steps include:
Formation of the Pyrimido[4,5-b]indole Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Sulfonylation and Fluorination: The sulfonyl and fluorophenyl groups are added using sulfonyl chlorides and fluorobenzenes under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, sulfonyl chlorides, and fluorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. It has shown promise in targeting specific proteins and enzymes involved in disease pathways.
Medicine
In medicine, the compound is being investigated for its potential use in treating diseases such as cancer, due to its ability to inhibit certain cellular processes.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound binds to these targets, modulating their activity and thereby influencing various biological pathways. This can lead to the inhibition of cell growth, induction of apoptosis, or other therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-quinoline
- 4-Amino-5-(4-chlorophenyl)-6,7-dimethoxy-2-quinoline
Uniqueness
Compared to similar compounds, 4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide exhibits unique structural features, such as the presence of both methoxy and sulfonyl groups, which contribute to its distinct chemical and biological properties. These features enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in scientific research and therapeutic development.
Propiedades
Fórmula molecular |
C29H28FN7O4S2 |
|---|---|
Peso molecular |
621.7 g/mol |
Nombre IUPAC |
4-(6,7-dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C29H28FN7O4S2/c1-40-24-15-22-23(16-25(24)41-2)34-27-26(22)28(32-17-31-27)36-11-13-37(14-12-36)29(42)33-19-7-9-21(10-8-19)43(38,39)35-20-5-3-18(30)4-6-20/h3-10,15-17,35H,11-14H2,1-2H3,(H,33,42)(H,31,32,34) |
Clave InChI |
JRPONRKZBDUIEH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C3=C(N2)N=CN=C3N4CCN(CC4)C(=S)NC5=CC=C(C=C5)S(=O)(=O)NC6=CC=C(C=C6)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12281585.png)
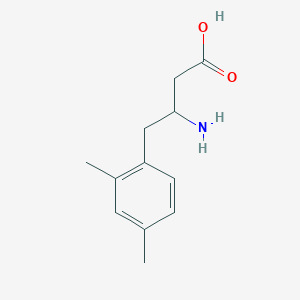
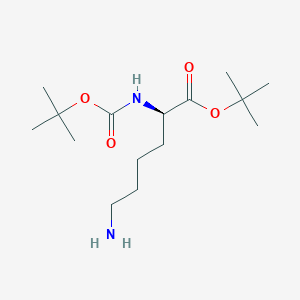
![L-Alanine,3-[bis(2-hydroxyethyl)amino]-](/img/structure/B12281608.png)
![Methyl 3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B12281616.png)
![5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B12281628.png)
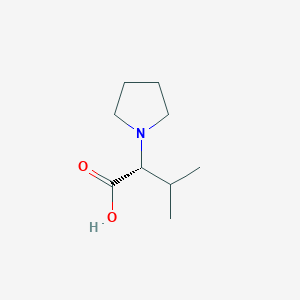
![4-Methylpyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B12281639.png)
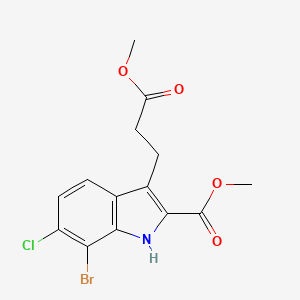

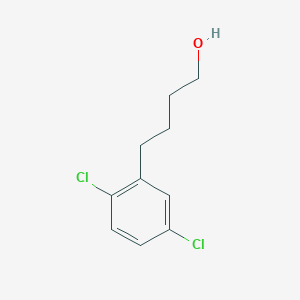
![6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12281664.png)


